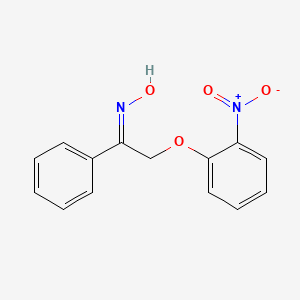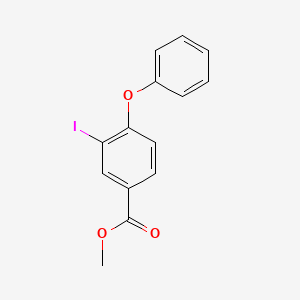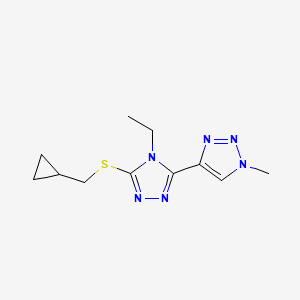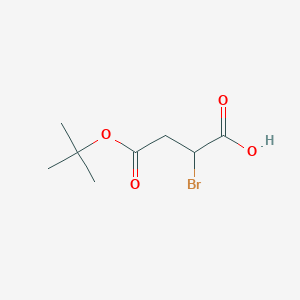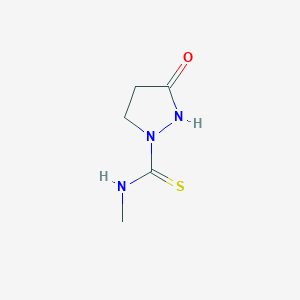
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine, also known as FPMP, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. FPMP has been extensively studied for its potential applications in the field of cancer research, as well as for its use as a tool compound for studying the role of DHODH in various biological processes.
Aplicaciones Científicas De Investigación
Anticancer Agents and Tubulin Inhibition
The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which share a core structure related to 4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine, demonstrate their application as anticancer agents through a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel for binding, instead inhibiting the binding of vincas to tubulin. This mechanism allows them to overcome resistance associated with multidrug resistance transporter proteins, showing high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
P2X7 Antagonists for Mood Disorders
Another application involves the discovery and preclinical profiling of a P2X7 antagonist clinical candidate, utilizing a core similar to this compound. This compound demonstrated robust P2X7 receptor occupancy at low doses in rats, with notable solubility and good tolerability in preclinical species, leading to its advancement into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Anti-Lung Cancer Activity
Compounds derived from the reaction of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes, yielding derivatives that show significant anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, demonstrate the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Antitubercular Activity
Furthermore, the atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, involving a fluorophenylpyrrolo(spiro[2.3'']oxindole) spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering a promising lead for developing new antitubercular agents (Kumar et al., 2008).
Kinase Inhibition for Cancer Therapy
Additionally, the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines showcases their potential as kinase inhibitors, a class of therapeutic agents crucial for cancer therapy. These novel compounds, including 5-fluoropyrimidine derivatives, have shown activity against various cancer cell lines, indicating their significance in the development of anticancer agents (Wada et al., 2012).
Propiedades
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLRADMUIYIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

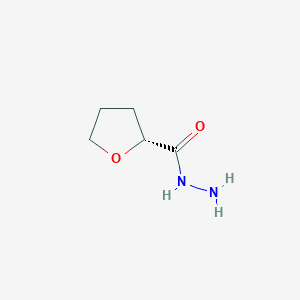
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)
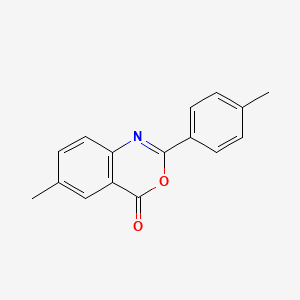

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)
![3-[6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2691464.png)
